Scientific Field: Material Science and Engineering
Application Summary: Copper(II) phthalocyanine is utilized in the fabrication of organic photovoltaic cells due to its excellent optical properties and high molecular symmetry. It serves as a semiconductor layer within the OPV structure.
Experimental Procedures: The compound is typically deposited onto substrates like ITO (Indium Tin Oxide) using spin-coating or vacuum sublimation techniques. Parameters such as film thickness, uniformity, and annealing temperatures are crucial for optimal device performance.
Results: OPVs containing Copper(II) phthalocyanine have demonstrated power conversion efficiencies (PCE) up to 4.2%, with specific configurations achieving short-circuit current density (Jsc) of 53.1 mA/cm² and open-circuit voltage (Voc) of 0.57 V .
Scientific Field: Optoelectronics
Application Summary: This compound is used in OLEDs for its charge injection properties, enhancing the stability and efficiency of the display panels.
Experimental Procedures: In OLED device stacks, Copper(II) phthalocyanine layers are introduced between the anode and other organic layers to facilitate charge carrier injection and transport.
Results: Devices incorporating this material have achieved maximum luminance of 17,200 Cd/m² and turn-on voltages as low as 7.5 V, indicating its effectiveness in improving OLED performance .
Scientific Field: Sensor Technology
Application Summary: Copper(II) phthalocyanine-based nanostructures are employed as highly sensitive gas sensors, particularly for chlorine (Cl₂) detection at room temperature.
Experimental Procedures: Nanowires and nanoflowers of the compound are grown on glass substrates using a solution-based self-assembly technique. The gas sensing properties are evaluated through changes in electrical resistance upon exposure to Cl₂.
Results: These nanostructures have shown a linear response for Cl₂ concentrations ranging from 5 to 1500 ppb, with detection limits as low as 5 ppb .
Scientific Field: Smart Materials
Application Summary: The electrochromic properties of Copper(II) phthalocyanine are harnessed in devices that change color upon the application of an electric field.
Experimental Procedures: Thin films of the compound are integrated into electrochromic devices, where their color change is triggered by redox reactions under an applied voltage.
Results: The color modulation capabilities of these devices are significant, with rapid response times and high coloration efficiency, making them suitable for smart window applications .
Scientific Field: Semiconductor Physics
Application Summary: Copper(II) phthalocyanine is used in photodiodes for its photoconductivity and ability to generate photocurrent upon light absorption.
Experimental Procedures: The compound is deposited as a thin film on substrates to form p-n junctions. The performance is measured by the photocurrent generated under illumination.
Results: Photodiodes with Copper(II) phthalocyanine exhibit enhanced photoresponse, with significant improvements in responsivity and detectivity .
Scientific Field: Photonics
Application Summary: Due to its high molecular symmetry and optical properties, Copper(II) phthalocyanine is studied for its potential in nonlinear optical applications.
Experimental Procedures: The nonlinear optical behavior is investigated using techniques like Z-scan and pump-probe spectroscopy, focusing on parameters such as intensity and wavelength of the incident light.
Results: The material has shown promising results in terms of high third-order nonlinear susceptibility, which is essential for applications like optical switching and modulation .
Scientific Field: Renewable Energy Technology
Application Summary: This compound is used as a sensitizer dye in DSSCs to enhance the absorption of light and improve the conversion efficiency of solar cells.
Experimental Procedures: The compound is applied to a semiconductor surface, typically titanium dioxide (TiO₂), and exposed to light to generate an electric current through the photovoltaic effect.
Results: DSSCs utilizing Copper(II) phthalocyanine have shown an increase in the power conversion efficiency, with some studies reporting efficiencies of over 5% .
Scientific Field: Display Technology
Application Summary: Due to its unique electro-optical properties, this compound is used in LCDs to control light polarization and improve display quality.
Experimental Procedures: Copper(II) phthalocyanine is incorporated into the liquid crystal matrix, where it influences the alignment and behavior of the liquid crystals under an electric field.
Results: LCDs with this compound exhibit better contrast ratios and response times, contributing to clearer and more vibrant displays .
Scientific Field: Biomedical Engineering
Application Summary: The compound’s antimicrobial properties make it suitable for use in coatings that prevent the growth of bacteria and other microorganisms.
Experimental Procedures: Surfaces are coated with a thin layer of Copper(II) phthalocyanine, which interacts with microbes to inhibit their growth and proliferation.
Results: Coated surfaces demonstrate significant reductions in microbial colonization, showing potential for use in medical devices and hospital environments .
Scientific Field: Chemical Engineering
Application Summary: Copper(II) phthalocyanine serves as a catalyst in various chemical reactions, including oxidation and reduction processes.
Experimental Procedures: The compound is used as a homogeneous or heterogeneous catalyst, depending on the reaction conditions and desired outcomes.
Results: Reactions catalyzed by Copper(II) phthalocyanine show increased rates and yields, highlighting its effectiveness as a catalyst .
Scientific Field: Oncology
Application Summary: This phthalocyanine derivative is explored for its use in PDT, a treatment method that uses light-sensitive compounds to kill cancer cells.
Experimental Procedures: The compound is administered to the patient and activated by a specific wavelength of light, leading to the production of reactive oxygen species that destroy cancer cells.
Results: Studies have shown that Copper(II) phthalocyanine can effectively target and eliminate cancer cells, offering a potential treatment option for certain types of cancer .
Scientific Field: Printed Electronics
Application Summary: The compound’s color-changing properties under electric fields make it suitable for use in electronic ink applications.
Experimental Procedures: Copper(II) phthalocyanine is incorporated into microcapsules that change color when an electric charge is applied, forming the basis of E-Ink displays.
Results: E-Ink displays using this compound have shown improved color range and stability, making them attractive for e-readers and other electronic paper applications .
Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene is a complex organic compound featuring a copper ion coordinated with a highly substituted phthalocyanine structure. Its intricate molecular architecture includes multiple octoxy substituents that enhance its solubility and stability in various solvents. The compound's molecular formula is with a molecular weight of approximately 1152.9 g/mol. This compound is characterized by its unique electronic properties due to the presence of the copper metal center and the extensive conjugated system provided by the phthalocyanine framework.
The chemical reactivity of Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20... can be categorized into several types:
Research into the biological activity of Copper;6,7,... indicates that it may possess antimicrobial properties due to the copper ion's known biocidal effects. Additionally, compounds of this nature are often investigated for their roles in photodynamic therapy and as potential agents in cancer treatment due to their ability to generate reactive oxygen species upon light activation.
The synthesis of Copper;6,... typically involves several steps:
These methods allow for the precise control over the functional groups attached to the phthalocyanine core.
Copper;6,... finds applications across various fields:
Copper;6,... shares structural similarities with several compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Copper(II) Phthalocyanine | Lacks extensive substitution but retains similar electronic properties | |
Nickel(II) Octabutoxy Phthalocyanine | Similar structure but with nickel affecting its reactivity | |
Cobalt(II) Phthalocyanine | Different metal center alters electron transport characteristics |
These comparisons highlight the uniqueness of Copper;6,... due to its specific substituents and metal coordination which influence its chemical behavior and applications significantly compared to other phthalocyanine derivatives.
Copper octaoctoxyphthalocyanine derivatives are synthesized through cyclotetramerization of substituted phthalonitrile precursors. This method involves the reaction of four 3,6-dioctyloxyphthalonitrile molecules (or similar derivatives) in the presence of a copper(II) salt under basic or coordinating conditions. Key approaches include:
The copper(II) ion acts as a template, coordinating with phthalonitrile precursors to direct the formation of the macrocyclic structure. For example, 3,6-dioctyloxyphthalonitrile undergoes cyclotetramerization with CuCl₂ in a polar solvent (e.g., pentanol) at elevated temperatures (150–180°C), yielding the copper(II) octaoctoxyphthalocyanine complex. This method leverages the metal ion’s ability to stabilize transition states and promote site isolation of reactive groups, minimizing undesired dimerization or oligomerization.
Hydrophilic supports like poly(ethylene glycol) (PEG)-based resins enable selective synthesis of asymmetrical phthalocyanines. In this approach, phthalonitrile precursors are attached to a Wang-type linker. Cyclotetramerization proceeds in basic conditions (e.g., DBU in alcohol), with symmetrical byproducts removed via washing. Acid cleavage (e.g., trifluoroacetic acid) releases the copper-bound octaoctoxyphthalocyanine. This method is advantageous for isolating pure products but requires careful optimization of loading and reaction kinetics.
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Template | CuCl₂, pentanol, 150–180°C | High yield, structural control | Requires excess copper salt |
Solid-phase | PEG resin, DBU, TFA cleavage | Selective isolation of asymmetrical Pc | Limited scalability, complex workup |
Copper(II) plays a critical role in stabilizing the phthalocyanine macrocycle during synthesis. Its coordination influences both the reaction kinetics and the final product’s electronic structure.
Copper(II) forms complexes with phthalonitrile intermediates, generating isoindoline precursors that undergo cyclotetramerization. The metal ion’s pseudodilution effect reduces intermolecular interactions between phthalonitrile units, favoring monomer incorporation into the growing macrocycle. For example, in the presence of Cu²⁺, 3,6-dioctyloxyphthalonitrile reacts via a stepwise mechanism:
Copper(II) templating ensures a single positional isomer dominates, particularly for non-peripherally substituted derivatives. This contrasts with metal-free syntheses, which often produce mixtures of isomers. X-ray photoelectron spectroscopy (XPS) studies confirm distinct nitrogen environments in copper(II) phthalocyanines: four equivalent Nmeso atoms and four Ncore atoms coordinated to Cu²⁺.
The high degree of substitution in copper octaoctoxyphthalocyanines necessitates specialized purification methods to remove unreacted precursors, byproducts, and metal complexes.
Esterification of carboxyl-substituted intermediates (if present) enables separation via silica gel chromatography. For example, treatment with alkyl halides (e.g., n-butyl bromide) converts hydrophilic carboxyl groups to lipophilic esters, facilitating elution with chloroform/methanol mixtures. Subsequent hydrolysis regenerates the hydroxyl groups.
Vacuum-evaporated thin films or precipitates are recrystallized from solvents like tetrahydrofuran (THF) or chloroform. Annealing at elevated temperatures (e.g., 150–300°C) enhances crystallinity, as confirmed by X-ray diffraction (XRD).
Hydrophilic resins (e.g., PEG) are used to retain asymmetrical products while removing symmetrical byproducts through repeated washing with polar solvents (e.g., water, acetic acid).
Technique | Steps | Purity Achieved | Key Challenges |
---|---|---|---|
Chromatography | Esterification → elution → hydrolysis | >95% | Requires reactive intermediates |
Crystallization | Annealing → recrystallization | >90% | Solubility limitations |
Washing | Resin-bound product → solvent washes | >85% | Low scalability |
X-ray diffraction (XRD) provides critical insights into the molecular packing of copper octaoctoxyphthalocyanines, which governs their optical and electronic properties.
Non-peripherally substituted derivatives exhibit weaker core-core interactions compared to peripheral analogs. For example, non-peripherally octaalkoxy phthalocyanines adopt a hexagonal columnar mesophase with intermolecular distances of ~8.5 Å, whereas peripheral analogs pack more tightly (~3.4–3.6 Å). This structural difference is reflected in XRD patterns: non-peripheral derivatives show broader diffraction peaks due to reduced crystallinity.
Post-deposition annealing at 150–300°C increases crystallinity, as evidenced by sharper XRD peaks. For copper octaoctoxyphthalocyanine thin films, annealing at 300°C results in a dominant peak at 2θ ≈ 5.2°, corresponding to a d-spacing of ~1.7 nm.
Copper(II) coordination alters the macrocycle’s symmetry and electron density. XPS studies reveal distinct N 1s binding energies for Nmeso (398.2 eV) and Ncore (397.7 eV) atoms in copper-bound phthalocyanines, absent in metal-free analogues.
Property | Non-Peripheral CuPc | Peripheral CuPc | Metal-Free Pc |
---|---|---|---|
Interplanar Distance | 8.5 Å | 3.4–3.6 Å | 3.5–4.0 Å |
XRD Peak Sharpness | Moderate | High | Low |
N 1s Binding Energy | 398.2 eV (Nmeso), 397.7 eV (Ncore) | 398.2 eV (Nmeso), 397.7 eV (Ncore) | 399.6 eV (N–H), 398.2 eV (Nmeso) |